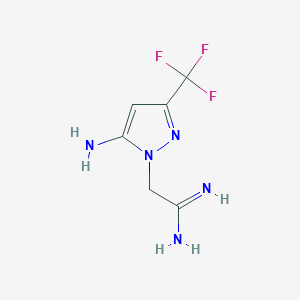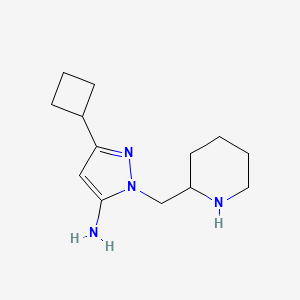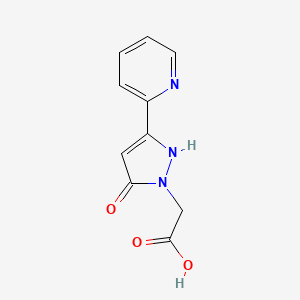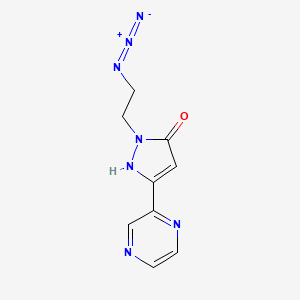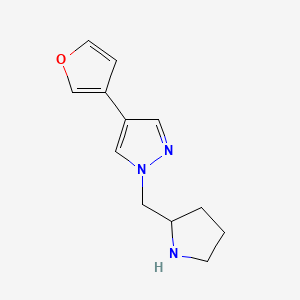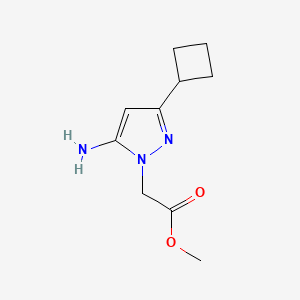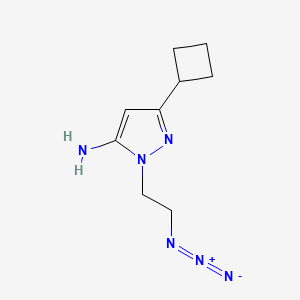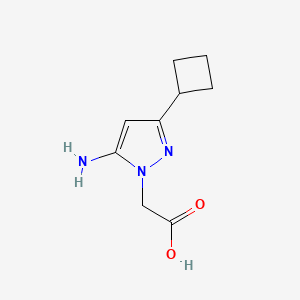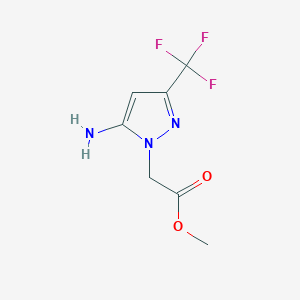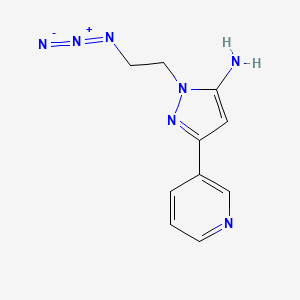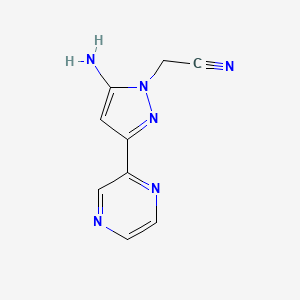
2-(5-アミノ-3-(ピラジン-2-イル)-1H-ピラゾール-1-イル)アセトニトリル
説明
Synthesis Analysis
The synthesis pathway for 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile involves the reaction of 2-bromoacetophenone with pyrazin-2-ylhydrazine to form 2-(pyrazin-2-yl)-1-phenylethanone, which is then reacted with hydrazine hydrate to form 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine. This intermediate is then reacted with acetonitrile in the presence of a base to form the final product.Molecular Structure Analysis
The molecular formula of 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile is C9H8N6. The InChI Key is IAWDUHWZPOFPGX-UHFFFAOYSA-N.Chemical Reactions Analysis
Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor). Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .科学的研究の応用
複素環式化合物の合成
ピラゾール誘導体は、その構造的多様性から、多様な複素環式化合物の合成において重要な役割を果たしています。5-アミノピラゾールの アミノ基は、多置換および縮合複素環骨格の構築に使用できる官能基として機能します。 これらの骨格は、多くの医薬品の基本構造であり、特定の生物活性を持つ新規薬剤の開発に不可欠です .
生物活性
2-(5-アミノ-3-(ピラジン-2-イル)-1H-ピラゾール-1-イル)アセトニトリルを含むピラゾール誘導体の構造的枠組みにより、有意な生物活性を有する化合物の開発が可能になります。一部のピラゾール誘導体は、その潜在的な抗炎症作用、鎮痛作用、解熱作用により、治療薬として有望視されています。 これらの生物活性により、創薬・開発の候補となっています .
光物理的性質
ピラゾール誘導体は、材料科学に有用な優れた光物理的性質を示します。 これらは、特定の波長で光を放射または吸収する化合物の作成に使用でき、有機発光ダイオード(OLED)や太陽電池などのオプトエレクトロニクスでの用途に適しています .
工業化学合成
問題となっている化合物は、工業的に関連する化学物質の合成における中間体として機能することができます。 その構造的柔軟性により、染料、ポリマー、および産業プロセスに不可欠な他の材料の製造におけるビルディングブロックとして役立つさまざまな化学物質を作成できます .
医薬品化学
医薬品化学では、2-(5-アミノ-3-(ピラジン-2-イル)-1H-ピラゾール-1-イル)アセトニトリルを、潜在的な薬理作用を持つ新規化合物の設計および合成に使用できます。 そのコア構造は、多くの低分子医薬品に見られる構造と類似しており、創薬とエンジニアリングにおいて貴重な試薬となっています .
デュアルアンタゴニストの開発
この化合物は、治療目的のデュアルアンタゴニストの開発に使用されてきました。 たとえば、関連する化合物は、パーキンソン病(PD)と認知の動物モデルにおける効果について調査されており、神経科学研究におけるピラゾール誘導体の可能性を強調しています .
作用機序
Target of action
Pyrazoles and pyrazinyl compounds are often used as building blocks in the synthesis of various biologically active compounds . They can interact with a wide range of biological targets, depending on their specific structures and functional groups.
Mode of action
The mode of action of a specific pyrazole or pyrazinyl compound would depend on its structure and the biological target it interacts with. These compounds can act as inhibitors, activators, or modulators of their targets, leading to changes in biological activity .
Biochemical pathways
Pyrazoles and pyrazinyl compounds can be involved in a variety of biochemical pathways, depending on their specific targets. They can affect processes such as signal transduction, enzyme activity, and gene expression .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazoles and pyrazinyl compounds can vary widely, depending on factors such as their specific structures and the route of administration. These properties can significantly impact the bioavailability of these compounds .
Result of action
The molecular and cellular effects of pyrazoles and pyrazinyl compounds can include changes in cell signaling, alterations in enzyme activity, and effects on gene expression. These effects can lead to changes in cellular function and potentially have therapeutic effects .
Action environment
The action of pyrazoles and pyrazinyl compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the stability of these compounds and their ability to interact with their targets .
生化学分析
Biochemical Properties
2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The amino group can form hydrogen bonds with enzyme active sites, potentially inhibiting or activating enzymatic functions. The nitrile group can participate in nucleophilic addition reactions, making it a versatile intermediate in biochemical pathways. This compound has been shown to interact with enzymes such as kinases and proteases, influencing their activity and thereby affecting various cellular processes .
Cellular Effects
2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile has notable effects on different cell types and cellular processes. It can modulate cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular metabolism. For instance, this compound has been observed to influence the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.
Molecular Mechanism
The molecular mechanism of action of 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile involves its binding interactions with biomolecules. The compound can bind to enzyme active sites, either inhibiting or activating their functions. For example, it has been shown to inhibit certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation of downstream targets . This inhibition can lead to alterations in cell signaling and gene expression. Additionally, the compound can induce conformational changes in proteins, affecting their stability and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure can lead to gradual degradation, resulting in reduced efficacy. Long-term studies have also indicated potential cumulative effects on cellular processes, such as sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile vary with different dosages in animal models. At low doses, the compound can effectively modulate specific biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, beyond which adverse effects become prominent. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions . The compound’s interaction with cofactors such as NADH and FADH2 can influence metabolic flux and alter metabolite levels. Additionally, it can affect the balance of anabolic and catabolic processes, impacting overall cellular metabolism.
特性
IUPAC Name |
2-(5-amino-3-pyrazin-2-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6/c10-1-4-15-9(11)5-7(14-15)8-6-12-2-3-13-8/h2-3,5-6H,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWDUHWZPOFPGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



